molecular formula C26H25NO5 B272147 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B272147
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: CLCJKQNPAMYRKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. This compound has gained attention in recent years due to its potential therapeutic applications in a range of diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its effects by inhibiting the transcription factor NF-κB, which plays a key role in the regulation of inflammation, immune responses, and cell survival. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of cancer cell proliferation. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its specificity for NF-κB inhibition, which allows for targeted inhibition of this transcription factor. In addition, this compound has a low toxicity profile, making it suitable for use in preclinical studies. However, one limitation of this compound is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new formulations of this compound with improved solubility and bioavailability. In addition, further studies are needed to determine the optimal dosing and administration of this compound in different disease contexts. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the protection of the hydroxyl group, the introduction of the benzyl and methylphenyl groups, and the deprotection of the hydroxyl group. The final product is obtained through a condensation reaction between the protected 3-hydroxy-2-indolinone and the protected 2-oxoethyl group.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, this compound has been shown to suppress the activation of immune cells, leading to a reduction in autoimmune responses.

Eigenschaften

Molekularformel

C26H25NO5

Molekulargewicht

431.5 g/mol

IUPAC-Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO5/c1-17-8-11-19(12-9-17)22(28)15-26(30)20-6-4-5-7-21(20)27(25(26)29)16-18-10-13-23(31-2)24(14-18)32-3/h4-14,30H,15-16H2,1-3H3

InChI-Schlüssel

CLCJKQNPAMYRKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.